molecular formula C11H21NO3 B2463253 tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 2091703-25-0

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B2463253
CAS No.: 2091703-25-0
M. Wt: 215.293
InChI Key: ADVNLLSPFSWKPK-RKDXNWHRSA-N
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Description

Tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring

Scientific Research Applications

Tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Tert-butyl esters are generally considered to be low in toxicity, but they can be irritants and should be handled with care .

Future Directions

The future directions for research on a compound depend on its potential applications. Tert-butyl esters are widely used in organic synthesis, so future research could involve finding new reactions and applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Piperidine derivative} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate
  • tert-butyl (2S,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate
  • tert-butyl (2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s chemical behavior and stability.

Properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVNLLSPFSWKPK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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